molecular formula C33H34N4 B12209663 6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12209663
M. Wt: 486.6 g/mol
InChI Key: YMRKIWVIFACVOA-UHFFFAOYSA-N
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Description

6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, piperidinyl, dimethyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, piperidinyl, dimethyl, and phenyl substituents through various chemical reactions. Key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the benzyl and piperidinyl groups can be carried out using nucleophilic substitution reactions.

    Methylation: The dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide.

    Phenylation: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C33H34N4

Molecular Weight

486.6 g/mol

IUPAC Name

6-benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C33H34N4/c1-24-30(23-27-14-8-4-9-15-27)33(36-20-18-28(19-21-36)22-26-12-6-3-7-13-26)37-32(34-24)31(25(2)35-37)29-16-10-5-11-17-29/h3-17,28H,18-23H2,1-2H3

InChI Key

YMRKIWVIFACVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

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